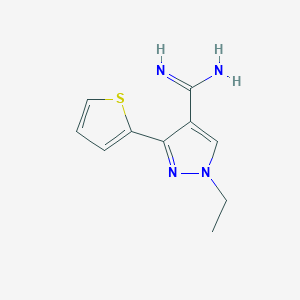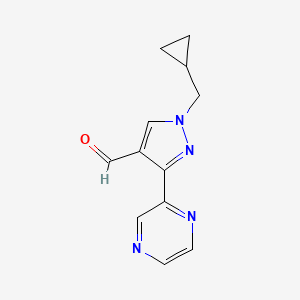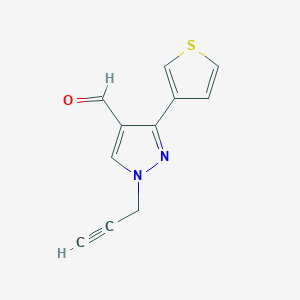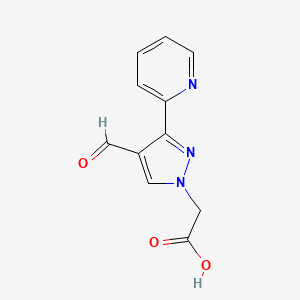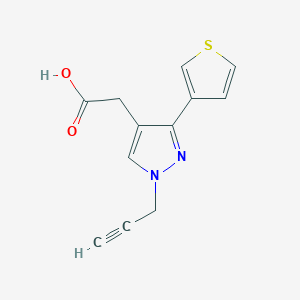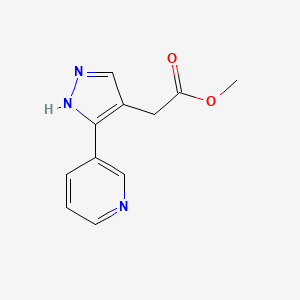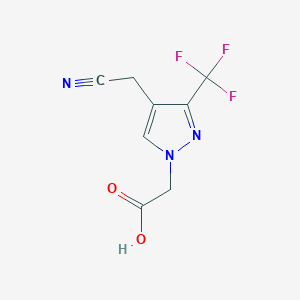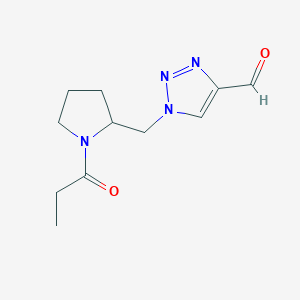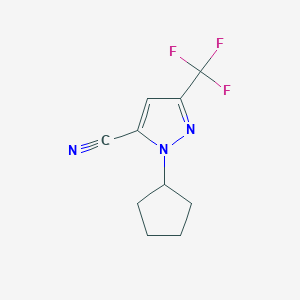
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular weight of 204.19 . Its IUPAC name is 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is 1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Crystal Structure and Reaction Mechanisms
Research has been conducted on the crystal structure and mechanistic investigation of reactions involving related pyrazole carbonitrile compounds. One study detailed the crystal structure obtained through X-ray crystallography and proposed a reaction mechanism for the interaction of similar compounds with unsaturated carbonyl compounds (Liu et al., 2013). This provides fundamental insights into the chemical behavior and potential reactivity of such molecules, which can be applied to develop new chemical entities or improve existing ones.
Synthesis and Chemical Properties
Various studies focus on the synthesis of pyrazole carbonitriles and their derivatives, highlighting the efficiency of different synthetic routes. For instance, one research found a concise synthesis method for pyrano[2,3-c]pyrazole-5-carbonitriles that was effective in aqueous media without the need for catalysts, which has the advantages of mild conditions and environmental friendliness (Yu et al., 2014). Another study developed a novel, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using a recyclable catalyst in water, demonstrating the versatility and eco-friendliness of modern synthetic chemistry (Poonam & Singh, 2019).
Molecular Interactions and Electronic Properties
Some research has explored the interaction of pyrazole carbonitrile derivatives with other molecules, such as fullerenes, to enhance their spectral properties. This includes studies on the electronic and chemical properties of these compounds and their potential applications in areas like materials science (Study of the Electronic Properties, 2022). Understanding these interactions can lead to the development of new materials with tailored properties for specific applications.
Environmental and Biological Applications
The synthesis and study of pyrazole carbonitrile derivatives also extend to environmental and biological applications. Research into new transformations of related compounds could offer pathways to developing novel agrochemicals or pharmaceuticals with improved efficacy and reduced environmental impact. For example, novel synthesis approaches for pyrazole-4-carbonitrile derivatives highlight their potential as key intermediates in crop protection, showcasing the importance of these compounds in sustainable agriculture (Plem, Müller, & Murguía, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCSRLIRRRTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



